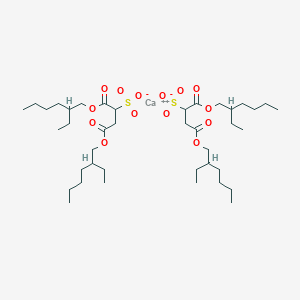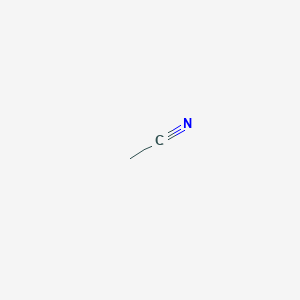
Docusat-Calcium
Übersicht
Beschreibung
Docusate calcium is a stool softener used for the treatment of constipation . It works by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass . It can be administered orally or rectally .
Molecular Structure Analysis
The chemical formula of Docusate calcium is C40H74CaO14S2 . Its molecular weight is 883.216 . The elemental analysis shows that it contains Carbon (54.40%), Hydrogen (8.45%), Calcium (4.54%), Oxygen (25.36%), and Sulfur (7.26%) .
Chemical Reactions Analysis
Docusate calcium doesn’t undergo significant chemical reactions in the body. Instead, it acts as a surfactant, reducing the surface tension of the oil and water interface within the stool, facilitating the passage of water and lipids into the stool mass .
Physical And Chemical Properties Analysis
Docusate calcium is a dioctyl salt and an emollient laxative with stool-softening activity . It decreases surface tension and emulsification of fecal matter, allowing water to penetrate and mix with stool .
Wissenschaftliche Forschungsanwendungen
Entwicklung pharmazeutischer Formulierungen
Docusat-Calcium wird bei der Entwicklung pharmazeutischer Formulierungen eingesetzt, insbesondere zur Behandlung von Erkrankungen wie Hämorrhoiden. Es wird oft mit anderen Verbindungen wie Calcium-Dobesilat kombiniert . Die Entwicklung und Validierung analytischer Methoden, wie z. B. der Reversed-Phase-Hochleistungsflüssigkeitschromatographie (RP-HPLC), ist entscheidend, um die Qualität und Wirksamkeit dieser Formulierungen zu gewährleisten .
Validierung analytischer Methoden
In der pharmazeutischen Forschung unterliegt this compound strengen Validierungen analytischer Methoden, um eine präzise, genaue und robuste Messung seiner Konzentration in Darreichungsformen zu gewährleisten. Dies beinhaltet statistische Werkzeuge und Versuchspläne, wie z. B. das Box-Behnken-Design, um die Screening-Methoden für RP-HPLC zu optimieren .
Linderung von Verstopfung
This compound wird wegen seiner Wirksamkeit bei der Linderung gelegentlicher Verstopfung untersucht. Es hilft, den Stuhl weich zu machen, und es wird im Allgemeinen erwartet, dass es innerhalb von 12 bis 72 Stunden einen Stuhlgang bewirkt, was es zu einem interessanten Thema in der gastroenterologischen Forschung macht .
Studien zur Kalziumbioverfügbarkeit
Die Forschung zu this compound erstreckt sich auch auf seine Bioverfügbarkeit, d. h. das Ausmaß und die Geschwindigkeit, mit der der Wirkstoff in den systemischen Kreislauf gelangt und so den Wirkort erreicht. Studien zur Kalziumbioverfügbarkeit sind wichtig, um zu verstehen, wie gut this compound vom Körper aufgenommen und verwertet werden kann .
Anwendungen von Calcium aus marinen Quellen
Das Potenzial von this compound als Calciumquelle aus marinen Quellen wird aufgrund seiner komplexen aktiven Struktur und der allgemeinen Akzeptanz untersucht. Seine Anwendungen in der biomedizinischen Forschung, in der Pharmazie, im Gesundheitswesen und in der Lebensmittelindustrie sind von großem Interesse. Dazu gehören die Verwendung in Kalziumpräparaten und seine Rolle für die Knochengesundheit und den menschlichen Stoffwechsel .
Wirkmechanismus
Target of Action
Docusate calcium, also known as dioctyl calcium sulfosuccinate, primarily targets the intestinal tract . Its role is to act as a stool softener, making it easier for patients to pass stools .
Mode of Action
Docusate calcium is an anionic surfactant that reduces the surface tension of the oil-water interface of the stool . This reduction in surface tension allows for enhanced incorporation of water and fat into the feces, which softens the stool .
Biochemical Pathways
The primary biochemical pathway affected by docusate calcium involves the absorption of water in the gut . By reducing the surface tension of the stool, docusate calcium promotes the incorporation of water and fats into the stool, which softens it and makes it easier to pass .
Pharmacokinetics
Docusate calcium is absorbed from the gastrointestinal tract . The onset of action for docusate calcium is typically between 12 to 72 hours . It is excreted via bile .
Result of Action
The primary result of docusate calcium’s action is the softening of the stool, which makes it easier for patients to pass . This is particularly beneficial for patients suffering from constipation associated with dry, hard stools .
Action Environment
The action of docusate calcium is influenced by the environment within the gastrointestinal tract. Factors such as the amount of water and fat present in the gut can impact the efficacy of docusate calcium . Additionally, the stability and efficacy of docusate calcium can be influenced by factors such as pH levels and the presence of other substances in the gut.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Docusate Calcium interacts with the biochemical components of the stool, specifically the oil and water interface. By reducing the surface tension at this interface, Docusate Calcium allows for the easier passage of water and lipids into the stool mass . This interaction alters the physical properties of the stool, making it softer and easier to pass .
Cellular Effects
The primary cellular effect of Docusate Calcium is the alteration of water and lipid absorption in the cells lining the gut. This results in a softer stool that is easier to pass
Molecular Mechanism
The molecular mechanism of Docusate Calcium involves the reduction of surface tension at the oil and water interface within the stool. This facilitates the passage of water and lipids into the stool mass, making the stool softer and easier to pass
Temporal Effects in Laboratory Settings
The effects of Docusate Calcium generally manifest within 12 to 72 hours of administration
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Docusate calcium involves the reaction of docusate sodium with calcium chloride.", "Starting Materials": [ "Docusate sodium", "Calcium chloride" ], "Reaction": [ "Dissolve docusate sodium in water", "Add calcium chloride to the solution", "Stir the mixture for several hours", "Filter the precipitate", "Wash the precipitate with water", "Dry the product" ] } | |
CAS-Nummer |
128-49-4 |
Molekularformel |
C20H38CaO7S |
Molekulargewicht |
462.7 g/mol |
IUPAC-Name |
calcium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C20H38O7S.Ca/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25); |
InChI-Schlüssel |
ANVYQRLTCVRYMF-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Ca+2] |
Kanonische SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.[Ca] |
Andere CAS-Nummern |
128-49-4 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
10041-19-7 (Parent) |
Synonyme |
Aerosol OT Colace DEH Na SS DEH-Na-SS diethylhexyl sodium sulfosuccinate Dioctyl Sulfosuccinate Dioctyl Sulfosuccinate, Sodium Dioctyl Sulfosuccinates Dioctyl Sulfosuccinic Acid Dioctyl Sulfosuccinic Acid, Ammonium Salt Dioctyl Sulfosuccinic Acid, Barium Salt Dioctyl Sulfosuccinic Acid, Calcium Salt Dioctyl Sulfosuccinic Acid, Magnesium Salt Dioctyl Sulfosuccinic Acid, Potassium Salt Dioctyl Sulfosuccinic Acid, Sodium Salt Dioctylsulfosuccinate Dioctylsulphosuccinate, Sodium Docusate Docusate Calcium Docusate Potassium Docusate Sodium DOSS Sodium Bis(2-ethylhexyl)sulfosuccinate Sodium Dioctyl Sulfosuccinate Sodium Dioctylsulphosuccinate Sodium Sulfosuccinate, Diethylhexyl Sulfosuccinate, Diethylhexyl Sodium Sulfosuccinate, Dioctyl Sulfosuccinates, Dioctyl Sulfosuccinic Acid bis(2-Ethylhexyl) Este |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)
![4-Methyl-N-[(1S)-1-methyl-2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide](/img/structure/B125060.png)

![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)

![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)